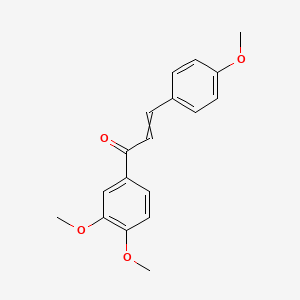![molecular formula C23H39NO3S B12563545 4-[4-(Tridecyloxy)phenyl]-1lambda~6~,4-thiazinane-1,1-dione CAS No. 150441-76-2](/img/structure/B12563545.png)
4-[4-(Tridecyloxy)phenyl]-1lambda~6~,4-thiazinane-1,1-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(Tridecyloxy)phenyl]-1lambda~6~,4-thiazinane-1,1-dione is a chemical compound with the molecular formula C23H39NO3S and a molecular weight of 409.63 g/mol . It belongs to the class of heterocyclic compounds, specifically thiomorpholines, which are known for their diverse chemical properties and applications.
Preparation Methods
The synthesis of 4-[4-(Tridecyloxy)phenyl]-1lambda~6~,4-thiazinane-1,1-dione involves several steps. One common method includes the reaction of 4-(tridecyloxy)aniline with thiomorpholine-1,1-dioxide under specific conditions . The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The mixture is stirred at room temperature for several hours until the reaction is complete. Industrial production methods may involve scaling up this process with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-[4-(Tridecyloxy)phenyl]-1lambda~6~,4-thiazinane-1,1-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of thiols or sulfides.
Scientific Research Applications
4-[4-(Tridecyloxy)phenyl]-1lambda~6~,4-thiazinane-1,1-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of advanced materials, such as liquid crystals and polymers.
Mechanism of Action
The mechanism of action of 4-[4-(Tridecyloxy)phenyl]-1lambda~6~,4-thiazinane-1,1-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the growth of microorganisms by disrupting their cell membranes or interfering with essential metabolic pathways .
Comparison with Similar Compounds
4-[4-(Tridecyloxy)phenyl]-1lambda~6~,4-thiazinane-1,1-dione can be compared with other similar compounds, such as:
4-Phenyl-1,3-thiazol-2-amine: This compound also contains a thiazole ring and exhibits similar chemical properties.
3,4-Dimethoxybenzoic acid: Although structurally different, it shares some reactivity patterns with this compound.
1-Benzylimidazolidine-2,4-dione: Another heterocyclic compound with comparable applications in chemistry and biology.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
150441-76-2 |
|---|---|
Molecular Formula |
C23H39NO3S |
Molecular Weight |
409.6 g/mol |
IUPAC Name |
4-(4-tridecoxyphenyl)-1,4-thiazinane 1,1-dioxide |
InChI |
InChI=1S/C23H39NO3S/c1-2-3-4-5-6-7-8-9-10-11-12-19-27-23-15-13-22(14-16-23)24-17-20-28(25,26)21-18-24/h13-16H,2-12,17-21H2,1H3 |
InChI Key |
SXNRGLLAZQWRAR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCOC1=CC=C(C=C1)N2CCS(=O)(=O)CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Methyl-2-phenylfuro[3,2-b]pyridine](/img/structure/B12563464.png)
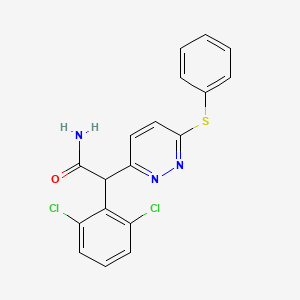
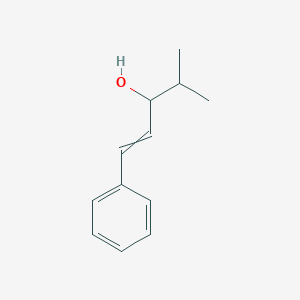
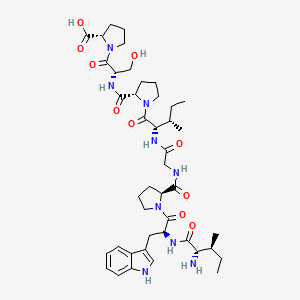
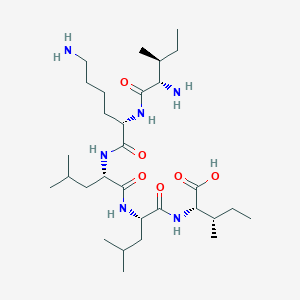
![Methyl 4-{2-[2-(benzyloxy)ethoxy]ethoxy}butanoate](/img/structure/B12563482.png)
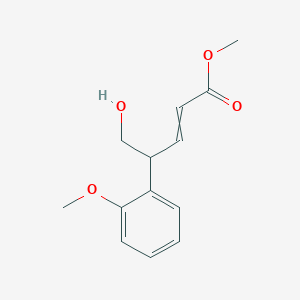
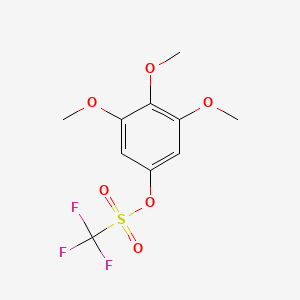
![1-{[(Thiophen-3-yl)acetyl]oxy}pyrrolidine-2,5-dione](/img/structure/B12563498.png)
![Benzeneacetamide, N-(1-methyl-2-phenylethyl)-N-[(methylsulfonyl)oxy]-](/img/structure/B12563506.png)
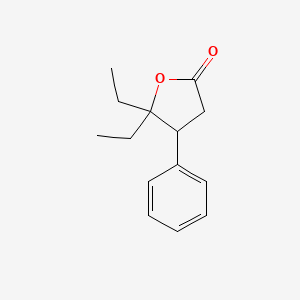
![{2-Methyl-2-[2-(octyloxy)ethyl]-1,3-dioxolan-4-YL}methanol](/img/structure/B12563510.png)
![N-[(Benzyloxy)carbonyl]glycyl-L-histidyl-L-lysinamide](/img/structure/B12563519.png)
